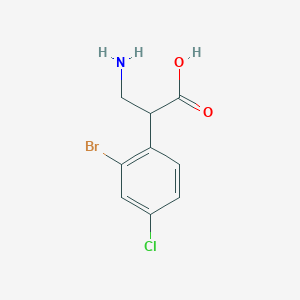

3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid

CAS No.:

Cat. No.: VC15903938

Molecular Formula: C9H9BrClNO2

Molecular Weight: 278.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrClNO2 |

|---|---|

| Molecular Weight | 278.53 g/mol |

| IUPAC Name | 3-amino-2-(2-bromo-4-chlorophenyl)propanoic acid |

| Standard InChI | InChI=1S/C9H9BrClNO2/c10-8-3-5(11)1-2-6(8)7(4-12)9(13)14/h1-3,7H,4,12H2,(H,13,14) |

| Standard InChI Key | HXVVFCJCMRFZMH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Br)C(CN)C(=O)O |

Introduction

Structural Characteristics and Molecular Properties

Spectroscopic and Computational Data

Computational models predict key spectroscopic features:

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

-

NMR: The phenyl ring’s deshielded protons are expected to resonate between δ 7.2–7.8 ppm, while the β-protons adjacent to the amino group appear near δ 3.1–3.5 ppm .

| Property | Value |

|---|---|

| Molecular Weight | 278.53 g/mol |

| XLogP3 | -0.5 |

| Topological Polar SA | 63.3 Ų |

| Heavy Atom Count | 14 |

| Rotatable Bonds | 3 |

Synthetic Pathways and Industrial Relevance

Laboratory-Scale Synthesis

The synthesis of this compound is inferred from patented methodologies for analogous structures. A representative route involves:

-

Friedel-Crafts Acylation: Bromination of 4-chlorophenylacetic acid using Br₂/FeBr₃ yields 2-bromo-4-chlorophenylacetic acid .

-

Mannich Reaction: Condensation with formaldehyde and ammonia introduces the β-amino group, forming the target compound .

Key reaction conditions include anhydrous solvents (e.g., THF), temperatures of 0–25°C, and catalytic Lewis acids (e.g., ZnCl₂) . Yields are optimized to >75% through controlled stoichiometry and inert atmospheres .

Scalability and Process Optimization

Industrial production employs continuous-flow reactors to enhance efficiency and safety during bromination steps . Purification via recrystallization from ethanol/water mixtures achieves >98% purity, critical for pharmaceutical intermediates .

Chemical Reactivity and Functionalization

Nucleophilic and Electrophilic Sites

The carboxylic acid moiety participates in esterification and amidation reactions, while the amino group undergoes acylation or alkylation. The bromine atom at the phenyl ring’s 2-position is susceptible to Suzuki-Miyaura cross-coupling, enabling aryl-aryl bond formation .

Stability and Degradation Pathways

Under acidic conditions (pH < 3), decarboxylation occurs at elevated temperatures (>80°C), forming 3-amino-2-(2-bromo-4-chlorophenyl)propane . Photodegradation studies indicate slow decomposition under UV light (t₁/₂ ≈ 120 h) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume